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molecular formula C10H11NO3 B188072 Glycine, N-acetyl-N-phenyl- CAS No. 579-98-6

Glycine, N-acetyl-N-phenyl-

Cat. No. B188072
M. Wt: 193.2 g/mol
InChI Key: SHXTZVXDUILKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04088657

Procedure details

Procedure is as in Example 1, but with 195 g (2 moles) of 76% glyoxylic acid, 560 ml of concentrated sulfuric acid, 82 g (2 moles) of acetonitrile and 760 g (10 moles) of benzene and a duration of only 6 hr. 15 min.
Quantity
195 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two
Quantity
760 g
Type
reactant
Reaction Step Three
Quantity
560 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=O.[C:6](#[N:8])[CH3:7].[CH:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.S(=O)(=O)(O)[OH:16]>>[C:6]([N:8]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:2][C:1]([OH:5])=[O:4])(=[O:16])[CH3:7]

Inputs

Step One
Name
Quantity
195 g
Type
reactant
Smiles
C(C=O)(=O)O
Step Two
Name
Quantity
82 g
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
760 g
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
560 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a duration of only 6 hr
Duration
6 h
CUSTOM
Type
CUSTOM
Details
15 min.
Duration
15 min

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N(CC(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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